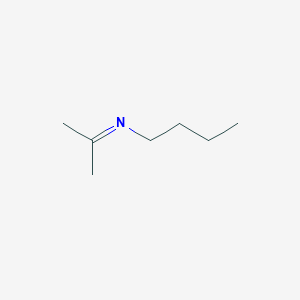

1-Butanamine, N-isopropylidene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6700-95-4 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N-butylpropan-2-imine |

InChI |

InChI=1S/C7H15N/c1-4-5-6-8-7(2)3/h4-6H2,1-3H3 |

InChI Key |

CFSQDRBJTRXPQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(C)C |

Origin of Product |

United States |

The Significance of the Imine Functional Group in Organic Chemistry

The imine, or Schiff base, is a functional group characterized by a carbon-nitrogen double bond (C=N). numberanalytics.combyjus.com This structural feature is isoelectronic with the carbonyl group (C=O) found in aldehydes and ketones, leading to some similarities in reactivity. numberanalytics.com However, the substitution of the oxygen atom with a nitrogen atom confers distinct properties upon imines, making them a cornerstone in organic synthesis. numberanalytics.com

Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. numberanalytics.commasterorganicchemistry.com This formation is a reversible process, and imines are susceptible to hydrolysis, which breaks the C=N bond to regenerate the original amine and carbonyl compound. numberanalytics.commasterorganicchemistry.comfiveable.me The stability of an imine can be influenced by its structure; for instance, incorporation into a ring system can enhance stability by increasing molecular rigidity. numberanalytics.com

The reactivity of the imine group is a key aspect of its importance. It can undergo a variety of transformations, including nucleophilic additions at the carbon atom of the double bond, cycloadditions, and rearrangements, making imines valuable intermediates in the construction of complex molecules and ring systems. numberanalytics.comwikipedia.org This versatility has led to their widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials.

Contextualization of N Isopropylidene 1 Butanamine As a Ketimine

1-Butanamine, N-isopropylidene, also known by its IUPAC name N-butylpropan-2-imine, is a specific example of an imine. nih.gov Its chemical structure arises from the condensation reaction between 1-butanamine (a primary amine) and propan-2-one (acetone, a ketone). masterorganicchemistry.com Because it is derived from a ketone, it is classified as a ketimine. wikipedia.org This distinguishes it from aldimines, which are formed from aldehydes. wikipedia.org

The formation of ketimines, such as N-isopropylidene-1-butanamine, from ketones generally requires more forcing conditions, like longer reaction times and the use of acid catalysts and water removal, compared to the formation of aldimines from aldehydes. masterorganicchemistry.com

Below is a table summarizing key identifiers and properties of N-Isopropylidene-1-butanamine:

| Property | Value |

| IUPAC Name | N-butylpropan-2-imine |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| CAS Number | 6700-95-4 |

| SMILES | CCCCN=C(C)C |

| Data sourced from PubChem CID 529132 nih.gov |

The Role of Imines in Dynamic Covalent Chemistry Frameworks

Condensation Reactions of Primary Amines with Carbonyl Compounds

The most direct and common method for the synthesis of N-isopropylidene-1-butanamine is the condensation reaction between 1-butanamine and acetone (B3395972). This reaction is an equilibrium process where a molecule of water is eliminated. nih.govlibretexts.org To drive the reaction towards the formation of the ketimine product, water is typically removed from the reaction mixture, often through the use of a Dean-Stark apparatus or drying agents. youtube.com

The general reaction can be represented as follows:

CH₃(CH₂)₃NH₂ (1-Butanamine) + (CH₃)₂CO (Acetone) ⇌ CH₃(CH₂)₃N=C(CH₃)₂ (N-Isopropylidene-1-butanamine) + H₂O

Mechanistic Aspects of Imine Formation: Nucleophilic Addition-Elimination

The formation of a ketimine proceeds through a well-established two-stage mechanism: nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.comorganic-chemistry.org This process is often catalyzed by acid. nih.gov

The initial step of the mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (1-butanamine) on the electrophilic carbonyl carbon of the ketone (acetone). mdpi.comchemistrysteps.com This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. chemistrysteps.comresearchgate.net

Carbinolamines are often unstable and exist in equilibrium with the starting materials. chemistrysteps.com Their stability can be influenced by the substituents on both the amine and the carbonyl compound. In many cases, the carbinolamine is not isolated but proceeds directly to the next step of the reaction. chemistrysteps.com A proton transfer step then occurs, typically involving the solvent, to neutralize the initially formed zwitterionic species, resulting in the neutral carbinolamine. mdpi.com

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst. libretexts.orgyoutube.com This protonation converts the hydroxyl group into a much better leaving group: water. The lone pair of electrons on the adjacent nitrogen atom then assists in the departure of the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. mdpi.comacs.org

The iminium ion is a key electrophilic intermediate in the reaction. acs.org The final step of the mechanism involves the deprotonation of the nitrogen atom of the iminium ion by a base (such as water or another molecule of the amine), which regenerates the acid catalyst and yields the final neutral ketimine product. organic-chemistry.orgacs.org The entire process is reversible, and the presence of excess water can hydrolyze the imine back to the corresponding amine and ketone. nih.govorganic-chemistry.org

Catalytic Strategies in Ketimine Synthesis

While the condensation can occur without a catalyst, the reaction rate is often enhanced by the use of catalytic systems. These can be broadly classified as Brønsted acids or various heterogeneous and homogeneous catalysts.

Brønsted acids are commonly employed to accelerate ketimine formation. acs.org The catalytic role of the acid is multi-faceted. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com Furthermore, as mentioned previously, the acid protonates the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water. libretexts.org

The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal at a weakly acidic pH (around 4-5). youtube.comlibretexts.org If the pH is too low (strongly acidic), the primary amine will be protonated to form a non-nucleophilic ammonium (B1175870) ion, which will slow down or prevent the initial nucleophilic attack. youtube.comlibretexts.org Conversely, if the pH is too high (basic or neutral), the protonation of the carbinolamine hydroxyl group, the rate-determining step for dehydration, is not efficient. libretexts.org

| Catalyst Type | Example | Role in Synthesis |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Protonates the carbonyl group, increasing its electrophilicity, and facilitates the dehydration of the carbinolamine intermediate. |

| Brønsted Acid | Acetic Acid | Provides a mildly acidic environment to catalyze the reaction without excessive protonation of the amine. |

Beyond simple Brønsted acids, a variety of more complex catalytic systems have been developed for imine and ketimine synthesis, offering advantages such as improved yields, milder reaction conditions, and catalyst recyclability.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation from the reaction mixture. Examples include:

Metal Oxides: Lewis acidic metal oxides like alumina (B75360) (Al₂O₃) and titania (TiO₂) can catalyze the condensation by activating the carbonyl group. researchgate.net

Metal-Organic Frameworks (MOFs): Porous materials like copper-based HKUST-1 have been shown to be effective heterogeneous catalysts for imine synthesis. The unsaturated metal sites within the framework act as Lewis acid catalysts. nih.gov

Supported Catalysts: Palladium nanoparticles supported on materials like mesoporous silica (B1680970) (MCM-41) have been used for the synthesis of related bisamides, demonstrating the potential for supported metal catalysts in similar condensation reactions. nih.gov

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

Transition Metal Complexes: Rhodium(I) complexes have been reported to catalyze the reaction of anilines with terminal alkynes to form imines under mild, neutral conditions. organic-chemistry.org While a different substrate class, this highlights the potential of homogeneous transition metal catalysis.

Organocatalysts: Chiral primary and secondary amines can act as catalysts in what is known as iminium catalysis, particularly in asymmetric synthesis. nih.gov While often used for different transformations, the principles of reversible iminium ion formation are central.

| Catalyst System | Type | Key Features |

| Cu-Cr/Al₂O₃ | Heterogeneous | Used in the synthesis of N-isopropylaniline via catalytic distillation. researchgate.net |

| Quasi-HKUST-1 (QH-240) | Heterogeneous | A defective copper-based MOF that acts as an efficient catalyst for imine synthesis from anilines and benzyl (B1604629) alcohol. nih.gov |

| Pd-DPyE@MCM-41@MNP | Heterogeneous | A magnetically recyclable palladium catalyst supported on mesoporous silica, effective for N,N'-alkylidene bisamide synthesis. nih.gov |

| [Rh(μ-Cl)(1,5-cod)]₂ | Homogeneous | Catalyzes the formation of imines from terminal alkynes and anilines at room temperature. organic-chemistry.org |

Thermodynamic and Kinetic Control in Imine Synthesis

The formation of imines is a reversible process, and as such, is subject to both thermodynamic and kinetic controls that dictate the final product distribution. nih.govrsc.org

Reversibility of Imine Formation and Equilibrium Considerations

The condensation of an aldehyde or ketone with a primary amine to form an imine is an equilibrium process. masterorganicchemistry.comresearchgate.net The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This is followed by the acid-catalyzed elimination of a water molecule to yield the imine. libretexts.org

Factors Influencing Kinetic and Thermodynamic Product Distribution

In competitive scenarios where multiple imines can be formed, the distribution of products is governed by both kinetic and thermodynamic factors. nih.govacs.org The kinetically favored product is the one that forms the fastest, while the thermodynamically favored product is the most stable. nih.govacs.org

Several factors can influence this distribution:

Steric and Electronic Effects: The structure of the amine and carbonyl compound can influence the rate and equilibrium position of imine formation. acs.org For instance, in some systems, imines derived from aliphatic amines may be the kinetic products, while those from more stable precursors are the thermodynamic products. nih.gov

pH of the Reaction: The pH must be carefully controlled as the reaction is acid-catalyzed. libretexts.orglibretexts.org At low pH, the amine reactant becomes protonated and non-nucleophilic, slowing the reaction. libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering the elimination of water. libretexts.org The optimal pH for imine formation is generally around 5. libretexts.orglibretexts.org

Catalysts: The presence of a catalyst can accelerate the reaction and influence the product distribution. For example, the mild acidity of certain catalysts can stabilize cationic intermediates, affecting the kinetics of imine formation. nih.govacs.org In some cases, a catalyst can act as an external stimulus, altering the composition of a dynamic library of imines. nih.govacs.org

A study on dynamic imine libraries demonstrated that in the presence of a hexameric resorcinarene (B1253557) capsule, the formation of one imine was initially favored (kinetic product), while another prevailed at longer reaction times (thermodynamic product). nih.govacs.org This highlights the interplay between kinetic and thermodynamic control in these systems.

Reaction Environment and Yield Optimization

The environment in which the imine synthesis is conducted plays a critical role in maximizing the yield of the desired product.

Solvent Effects in Imine Condensation

The choice of solvent can significantly impact the rate and efficiency of imine formation. Solvents are selected based on their ability to dissolve the reactants and facilitate the removal of water.

Commonly used solvents and their effects are summarized in the table below:

| Solvent | Rationale for Use | Reference |

| Toluene (B28343) | Forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus. | researchgate.net |

| Dichloromethane | A common solvent for reactions at room temperature. | acs.org |

| Methyl t-butyl ether (MTBE) | A greener alternative to dichloromethane, showing comparable or better yields in many cases. | acs.orgfigshare.com |

| Ether | Used in some procedures with molecular sieves. | operachem.com |

| Solvent-free | In some instances, the reaction can be carried out without a solvent, offering a greener approach. | scirp.org |

Strategies for Water Removal and Equilibrium Shift

To drive the equilibrium towards the formation of the imine, the water produced during the reaction must be effectively removed. masterorganicchemistry.comoperachem.com Several strategies are employed for this purpose:

Azeotropic Distillation: This is a common method where a solvent that forms an azeotrope with water, such as toluene or benzene, is used. researchgate.net The water is removed by distillation using a Dean-Stark apparatus. acs.orgresearchgate.net

Drying Agents: Anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added to the reaction mixture to absorb the water as it is formed. masterorganicchemistry.comoperachem.comacs.org

Molecular Sieves: These are porous materials that can selectively adsorb small molecules like water from the reaction mixture. masterorganicchemistry.comresearchgate.net 3A or 4A molecular sieves are often effective. researchgate.net

Use of an Excess of Amine: Employing an excess of the amine reactant can also shift the equilibrium towards the product side based on Le Châtelier's principle. youtube.com

The following table provides a comparison of different water removal strategies:

| Method | Description | Advantages | Disadvantages |

| Dean-Stark Apparatus | Utilizes azeotropic distillation to continuously remove water. | Highly efficient for driving the reaction to completion. | Requires heating and a specific solvent. |

| Anhydrous Salts | Chemical agents that bind with water. | Simple to implement, can be used at room temperature. | Stoichiometric amounts are often needed, requires filtration. |

| Molecular Sieves | Porous materials that trap water molecules. | Effective and can be used under mild conditions. | Can be more expensive, may require activation. |

Alternative Synthetic Routes for Imines and Ketimines

While the direct condensation of ketones and primary amines is the most common method, several alternative routes for the synthesis of imines and ketimines have been developed. These methods can be advantageous in specific cases, such as for the synthesis of sterically hindered imines or when avoiding the direct use of a ketone.

Some notable alternative synthetic routes include:

Oxidation of Secondary Amines: Secondary amines can be oxidized to imines using various reagents. organic-chemistry.org

Reductive Amination of Amides: Zirconocene hydride can catalyze the semireduction of secondary and tertiary amides to form imines. organic-chemistry.org

From Vinyl Bromides and Amines: An efficient coupling of vinyl bromides with a variety of amines can produce imines at room temperature. organic-chemistry.org

From N-Phenylureas and Alcohols: A base-mediated protocol allows for the synthesis of imines from N-phenylureas and alcohols. organic-chemistry.org

Scandium(III) Triflate Catalyzed Synthesis: This method allows for the direct synthesis of N-unprotected ketimines from ketones with high yields and broad functional group tolerance. organic-chemistry.org

Dehydrogenation of Secondary Amines: An iridium PCP pincer complex can catalyze the dehydrogenation of secondary amines to imines.

Reactivity Profile of the Azomethine (C=N) Bond

The defining feature of N-isopropylidene-1-butanamine is the carbon-nitrogen double bond, or azomethine group. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, dictates its reactivity. This inherent electrophilicity of the imine carbon is the primary site for nucleophilic attack, making it a key intermediate in various chemical transformations.

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic nature of the imine carbon in N-isopropylidene-1-butanamine makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of more complex amine structures.

A significant reaction of N-isopropylidene-1-butanamine is its reduction to the corresponding secondary amine, N-isopropyl-1-butanamine. This transformation is a classic example of reductive amination, where the imine serves as an intermediate. acs.orgnih.gov The formation of N-isopropylidene-1-butanamine occurs through the condensation of 1-butanamine and acetone, typically under mildly acidic conditions which facilitate the dehydration step. youtube.com

Once formed, the imine can be reduced in situ or as an isolated species. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction where the amine, ketone, and reducing agent are all present. nih.gov The general scheme for this two-step process, starting from 1-butanamine and acetone, is a cornerstone of amine synthesis. acs.orgmasterorganicchemistry.com

Table 1: Representative Conditions for the Reductive Amination of Acetone with 1-Butanamine

| Step | Reagents | Solvent | Catalyst | Product |

| Imine Formation | 1-Butanamine, Acetone | Methanol | Acetic Acid (catalytic) | N-Isopropylidene-1-butanamine |

| Reduction | Sodium Borohydride | Methanol | - | N-Isopropyl-1-butanamine |

The electrophilic imine carbon of N-isopropylidene-1-butanamine can also be attacked by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This type of reaction is crucial for the synthesis of α-substituted amines. While specific examples for N-isopropylidene-1-butanamine are not extensively documented in readily available literature, the general principle is well-established for other imines.

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the imine carbon to form a new C-C bond, yielding a magnesium or lithium salt of the corresponding amine. Subsequent workup with water protonates the nitrogen to give the final α-branched amine product.

Umpolung Reactivity and Asymmetric Catalysis

The concept of "umpolung" or reactivity inversion can be applied to imines, though it is a more advanced synthetic strategy. In the context of N-isopropylidene-1-butanamine, this would involve making the typically electrophilic imine carbon act as a nucleophile. This is often achieved by deprotonation of the α-carbon on the nitrogen substituent, which is not applicable here. However, the related concept of asymmetric catalysis is highly relevant.

While N-isopropylidene-1-butanamine itself is achiral, its reactions can be influenced by chiral catalysts to produce enantiomerically enriched products. For instance, the reduction of the imine can be carried out with a chiral reducing agent or in the presence of a chiral catalyst to favor the formation of one enantiomer of N-isopropyl-1-butanamine over the other. This is a powerful tool in modern organic synthesis for the construction of chiral molecules.

Hydrolytic Stability and Reversibility of N-Isopropylidene-1-butanamine

The formation of N-isopropylidene-1-butanamine from 1-butanamine and acetone is a reversible process. masterorganicchemistry.com In the presence of water, the imine can be hydrolyzed back to its constituent amine and carbonyl compound. The stability of the imine is highly dependent on the pH of the solution.

The hydrolysis of imines is generally catalyzed by either acid or base. masterorganicchemistry.comresearchgate.net Under acidic conditions, the imine nitrogen is protonated, which increases the electrophilicity of the imine carbon and facilitates the attack of water. masterorganicchemistry.com In neutral or basic conditions, the attack of water or hydroxide (B78521) ion on the imine carbon is the rate-determining step. masterorganicchemistry.com The rate of hydrolysis is typically at a minimum in the neutral pH range and increases in both acidic and basic solutions. masterorganicchemistry.com

Table 2: General Effect of pH on the Rate of Imine Hydrolysis

| pH Range | Relative Rate of Hydrolysis | Key Mechanistic Feature |

| Acidic (pH < 4) | High | Protonation of the imine nitrogen |

| Near Neutral (pH 4-6) | Low | Attack of water on the neutral imine |

| Basic (pH > 8) | High | Attack of hydroxide ion on the imine |

This reversibility is a key aspect of dynamic covalent chemistry. cymitquimica.com

Transimination Reactions and Component Exchange in Dynamic Systems

N-Isopropylidene-1-butanamine can participate in transimination reactions, which involve the exchange of the amine or carbonyl component of the imine with a different amine or carbonyl compound present in the reaction mixture. This process is a hallmark of dynamic covalent chemistry, where the reversible nature of the imine bond allows for the continuous formation and breaking of bonds, leading to a dynamic equilibrium of products. cymitquimica.com

For example, if N-isopropylidene-1-butanamine is treated with a different primary amine, a new imine and 1-butanamine will be formed until an equilibrium is reached. Similarly, reaction with a different ketone will lead to the formation of a new imine and acetone. The position of the equilibrium in these systems is determined by the relative stabilities of the reactants and products. This component exchange is a powerful tool for the construction of complex molecular architectures and materials. nih.gov

Cycloaddition Chemistry of Imine Scaffolds

Imines, characterized by a carbon-nitrogen double bond, are versatile building blocks in organic synthesis, participating in a variety of cycloaddition reactions to form heterocyclic compounds. While direct studies on N-isopropylidene-1-butanamine are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other N-alkyl imines. Cycloaddition reactions involving imines are crucial for the synthesis of nitrogen-containing rings, which are prevalent in pharmaceuticals and natural products. researchgate.netwalshmedicalmedia.com

One of the most significant classes of cycloaddition reactions for imines is the [3+2] cycloaddition, often involving azomethine imines as 1,3-dipoles. nih.govorganicreactions.org These reactions are highly efficient for constructing five-membered nitrogen-containing heterocycles. For instance, the phosphine-catalyzed [3+2] cycloaddition of azomethine imines with electron-deficient alkenes yields dinitrogen-fused heterocyclic compounds in high yields. nih.gov Similarly, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine imines with terminal alkynes have been developed, providing access to a diverse range of enantioenriched pyrazolidinone derivatives. acs.org Although N-isopropylidene-1-butanamine itself is not an azomethine imine, these examples highlight the general susceptibility of imine-related structures to participate in cycloaddition reactions.

Formal [4+2] and even [4+4] cycloaddition reactions of N-alkyl-α,β-unsaturated imines have also been reported, leading to the formation of six- and eight-membered azaheterocycles. researchgate.net The reactivity of the imine in these transformations is a key determinant of the reaction's success and product distribution. researchgate.net Photochemical formal (4+2)-cycloaddition reactions of imine-substituted bicyclo[1.1.1]pentanes with alkenes have also been demonstrated, showcasing the utility of the imine functional group in accessing complex bridged bicyclic amine structures. nih.govnih.gov

The following table summarizes representative cycloaddition reactions involving imine-containing compounds, providing a basis for predicting the potential reactivity of N-isopropylidene-1-butanamine.

| Reaction Type | Imine Substrate | Reactant | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | Azomethine imines | Electron-deficient alkenes | Phosphine | Dinitrogen-fused heterocycles | nih.gov |

| [3+2] Cycloaddition | Azomethine imines | Terminal alkynes | Chiral copper complex | Enantioenriched pyrazolidinones | acs.org |

| Formal [4+4] Cycloaddition | N-alkyl-α,β-unsaturated imines | Dimerization | Aqueous media | 1,5-Diazacyclooctanes | researchgate.net |

| Formal (4+2)-Cycloaddition | Imine-substituted bicyclo[1.1.1]pentanes | Alkenes | Photochemical (390 nm) | Bicyclo[3.1.1]heptan-1-amines | nih.govnih.gov |

| [2+2] Cycloaddition | Imines | Ketenes (from acid chlorides) | Tertiary amine | β-lactams | walshmedicalmedia.com |

This table presents data for analogous imine systems to illustrate the potential cycloaddition chemistry of N-isopropylidene-1-butanamine.

Mechanistic investigations of these cycloaddition reactions often point to either concerted or stepwise pathways. For many 1,3-dipolar cycloadditions involving azomethine imines, a concerted and nearly synchronous mechanism is proposed. organicreactions.org However, stepwise mechanisms can also be viable in certain cases. organicreactions.org In the context of ketene-imine cycloadditions (Staudinger synthesis), the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene (B1206846). walshmedicalmedia.com

Coordination Chemistry and Ligand Properties of Imine Derivatives

The nitrogen atom of the imine functional group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. srce.hryoutube.comlibretexts.org This makes imine derivatives, including N-isopropylidene-1-butanamine, potential ligands in coordination chemistry. The resulting metal complexes have applications in various fields, including catalysis and materials science. nih.govrsc.org

N-isopropylidene-1-butanamine would be classified as a monodentate ligand, as it possesses one donor atom (the nitrogen) capable of binding to a metal. youtube.comlibretexts.org The steric bulk of the isopropylidene and butyl groups can influence the coordination geometry and the stability of the resulting metal complex.

The synthesis of metal complexes with imine ligands is typically achieved by reacting the imine with a metal salt in a suitable solvent. srce.hrunion.edu The resulting complexes can be characterized by various spectroscopic and analytical techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govunion.edu The coordination of the imine nitrogen to the metal center is typically evidenced by a shift in the C=N stretching frequency in the IR spectrum.

The nature of the imine ligand, including the electronic and steric properties of the substituents on the nitrogen and carbon atoms of the C=N group, plays a crucial role in determining the structure and reactivity of the metal complex. rsc.org For instance, tridentate imine ligands can direct the synthesis towards either mononuclear or binuclear copper(II) complexes depending on the donor atoms present in the ligand. nih.gov While N-isopropylidene-1-butanamine is a simple monodentate ligand, its coordination to a metal center can still significantly impact the metal's catalytic activity or physical properties.

The table below provides examples of metal complexes formed with imine-based ligands, illustrating the coordination possibilities for compounds like N-isopropylidene-1-butanamine.

| Metal Center | Imine Ligand Type | Other Ligands | Coordination Geometry | Application/Feature | Reference |

| Cu(II)/Zn(II) | Bidentate N,O-donor imine | - | Not specified | Biological activity | nih.gov |

| Cu(II) | Tridentate N,N',N''-donor imine | Chloride | Mononuclear | Control of nuclearity | nih.gov |

| Cu(II) | Tridentate N,N',O-donor imine | Chloride, Dimethylethylenediamine | Binuclear | Control of nuclearity | nih.gov |

| Cu(I) | Monodentate imidazolin-2-imine | Triflate | Linear | Precursor for Cu/Al complex | acs.org |

| Co(III) | Tetradentate Schiff base | Azide | Not specified | Bioactive complex | rsc.org |

This table showcases the coordination chemistry of various imine ligands to provide context for the potential behavior of N-isopropylidene-1-butanamine as a ligand.

Advanced Spectroscopic and Analytical Characterization of N Isopropylidene 1 Butanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For N-isopropylidene-1-butanamine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various proton environments in the butyl and isopropylidene moieties.

Based on predictive models and analysis of similar structures, the following proton chemical shifts are anticipated. The terminal methyl protons of the butyl group (a) are expected to appear as a triplet at the most upfield region. The methylene (B1212753) protons adjacent to the terminal methyl group (b) and the next methylene group (c) will appear as multiplets. The methylene protons directly attached to the imine nitrogen (d) are expected to be deshielded and thus appear at a lower field as a triplet. The methyl protons of the isopropylidene group (e and f) may be non-equivalent and could appear as two distinct singlets.

Predicted ¹H NMR Data for N-Isopropylidene-1-butanamine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a | 0.92 | Triplet | 3H |

| b | 1.35 | Sextet | 2H |

| c | 1.55 | Quintet | 2H |

| d | 3.25 | Triplet | 2H |

| e | 1.80 | Singlet | 3H |

| f | 2.05 | Singlet | 3H |

Note: These are predicted values and may vary slightly from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-isopropylidene-1-butanamine will give rise to a distinct signal in the ¹³C NMR spectrum.

The imine carbon (C=N) is the most deshielded carbon and is expected to appear at the lowest field. The carbons of the butyl chain will show a progression of chemical shifts, with the carbon attached to the nitrogen being the most deshielded among them. The methyl carbons of the isopropylidene group will appear at the most upfield region.

Predicted ¹³C NMR Data for N-Isopropylidene-1-butanamine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃ of butyl) | 13.9 |

| C2 (CH₂ of butyl) | 20.4 |

| C3 (CH₂ of butyl) | 32.5 |

| C4 (CH₂-N) | 50.1 |

| C5 (C=N) | 165.2 |

| C6 (CH₃ of isopropylidene) | 20.8 |

| C7 (CH₃ of isopropylidene) | 28.7 |

Note: These are predicted values and may vary slightly from experimental data.

Emerging Applications of ¹⁹F NMR in Chiral Imine Analysis

While N-isopropylidene-1-butanamine itself is not chiral, the broader class of imines often serves as intermediates in asymmetric synthesis, leading to chiral products. In this context, Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful technique for the analysis of chiral imines and their derivatives. The high sensitivity of the ¹⁹F nucleus to its chemical environment makes it an excellent probe for distinguishing between enantiomers.

The methodology often involves the use of chiral derivatizing agents that contain a fluorine atom. When these agents react with a racemic mixture of a chiral amine (often formed from the reduction of a prochiral imine), they produce diastereomers. The fluorine atoms in these diastereomers are in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess of the original amine. This technique offers a rapid and efficient alternative to traditional methods like chiral chromatography for screening the enantioselectivity of reactions involving imines. youtube.comlibretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy of C=N Stretch

The most characteristic vibrational mode for an imine is the stretching of the carbon-nitrogen double bond (C=N). For aliphatic imines, this absorption band is typically of medium intensity and appears in the region of 1690-1640 cm⁻¹. The exact position of the C=N stretching frequency can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. In the case of N-isopropylidene-1-butanamine, the C=N stretch is expected to be a prominent feature in its FTIR spectrum, confirming the presence of the imine functional group. Other expected absorptions would include C-H stretching and bending vibrations from the alkyl groups.

Characteristic FTIR Absorption for N-Isopropylidene-1-butanamine

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=N | Stretch | 1690 - 1640 | Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C-H (sp³) | Bend | 1470 - 1365 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For N-isopropylidene-1-butanamine (C₇H₁₅N), the molecular weight is 113.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 113. Due to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orglibretexts.org

The fragmentation of aliphatic imines is primarily driven by cleavage alpha to the nitrogen atom, which is a site of high electron density. The most likely fragmentation pathways for N-isopropylidene-1-butanamine would involve the loss of alkyl radicals from the butyl and isopropylidene groups.

A prominent fragmentation pathway for aliphatic amines and imines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For N-isopropylidene-1-butanamine, two primary α-cleavage pathways are possible:

Loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain, leading to a fragment ion at m/z 70.

Loss of a methyl radical (•CH₃) from the isopropylidene group, resulting in a fragment ion at m/z 98.

Further fragmentation of these primary ions can also occur, leading to a complex pattern of peaks that is characteristic of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as N-isopropylidene-1-butanamine. researchgate.net In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that confirms the compound's identity and structure. researchgate.net

The analysis of imines by GC-MS is a standard procedure for confirming successful synthesis and assessing purity. acs.org For N-isopropylidene-1-butanamine, the National Institute of Standards and Technology (NIST) has compiled reference data, including its Kovats Retention Index (RI). nist.govchemeo.com The retention index is a normalized measure of a compound's retention time, which aids in its identification across different instruments and conditions.

Table 1: GC Retention Index for N-Isopropylidene-1-butanamine

| Column Type | Active Phase | Kovats Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | Methyl Silicone | 835 | nist.gov |

The mass spectrum of N-isopropylidene-1-butanamine would be characterized by a molecular ion peak (M+) corresponding to its molecular weight (113.20 g/mol ) and a series of fragment ions resulting from the cleavage of bonds within the molecule. nih.gov Common fragmentation pathways for aliphatic imines include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable carbocations.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally powerful tool for monitoring the progress of chemical reactions in real-time directly from the solution phase. durham.ac.uk Unlike GC-MS, ESI-MS analyzes compounds without requiring them to be volatile, making it ideal for tracking reactants, intermediates, and products as they form. researchgate.net

The synthesis of N-isopropylidene-1-butanamine from 1-butylamine and acetone (B3395972) can be effectively monitored using ESI-MS. The reaction mixture can be continuously infused or periodically sampled into the mass spectrometer. ESI generates protonated molecules ([M+H]+) in the gas phase, allowing for the simultaneous tracking of each species involved in the reaction.

A typical monitoring experiment would involve observing the decrease in signal intensity for the protonated reactants, 1-butylamine ([C4H11N+H]+, m/z = 74.1) and potentially protonated acetone ([C3H6O+H]+, m/z = 59.1), while concurrently observing the increase in signal intensity for the protonated product, N-isopropylidene-1-butanamine ([C7H15N+H]+, m/z = 114.2). This approach allows for rapid optimization of reaction conditions such as temperature, concentration, and catalyst loading. durham.ac.uk In some ESI applications, particularly in metabolomics research, additives like n-butylamine have been shown to improve ionization efficiency in the negative ion mode, a principle that highlights the versatility of the technique. nih.govnih.gov

Table 2: Key Ions for ESI-MS Monitoring of N-Isopropylidene-1-butanamine Synthesis

| Compound | Formula | Ionization Mode | Expected Ion | m/z (Monoisotopic) |

|---|---|---|---|---|

| 1-Butanamine | C₄H₁₁N | Positive | [M+H]⁺ | 74.1 |

| Acetone | C₃H₆O | Positive | [M+H]⁺ | 59.0 |

| N-Isopropylidene-1-butanamine | C₇H₁₅N | Positive | [M+H]⁺ | 114.1 |

Electronic Spectroscopy for Conjugation and Photochemical Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The C=N double bond in N-isopropylidene-1-butanamine constitutes a chromophore that absorbs UV light. The primary electronic transition of interest for simple, non-conjugated imines is the n→π* (n-to-pi-star) transition. masterorganicchemistry.com This involves the excitation of an electron from a non-bonding (n) lone pair orbital on the nitrogen atom to an antibonding π* orbital of the C=N double bond.

This n→π* transition is typically weak (low molar absorptivity) and occurs at a relatively long wavelength compared to the more intense π→π* transitions. For comparison, the parent carbonyl compound, acetone, exhibits an n→π* transition with a maximum absorbance (λmax) around 275 nm. masterorganicchemistry.com Aliphatic amines themselves show only weak n→σ* transitions at shorter wavelengths, often below 220 nm. researchgate.net Therefore, the formation of the imine can be monitored by the appearance of the characteristic n→π* absorption band. For N-isopropylidene-1-butanamine, the λmax is expected to be in a similar region to that of acetone, providing a useful diagnostic tool for its presence.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Relevant Chromophores

| Chromophore | Functional Group | Typical Transition | Approximate λmax (nm) |

|---|---|---|---|

| Alkylamine | R-NH₂ | n→σ* | < 220 |

| Ketone (aliphatic) | R-CO-R | n→π* | 270 - 285 |

| Imine (aliphatic) | R-C(=N)-R | n→π* | ~270 - 300 |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov A crucial requirement for a molecule to be CD-active is that it must be chiral. N-isopropylidene-1-butanamine, being synthesized from achiral precursors (1-butylamine and acetone), is itself an achiral molecule. Therefore, it will not produce a CD spectrum and this technique is not applicable for its direct analysis.

However, CD spectroscopy would become a highly relevant and powerful tool under specific, modified circumstances. For instance, if a chiral amine, such as (S)-2-butylamine, were used in the synthesis instead of 1-butylamine, the resulting product, (S)-N-isopropylidene-2-butanamine, would be chiral. In this case, CD spectroscopy could be used to:

Confirm the presence of the chiral center.

Determine the enantiomeric purity of the product.

Study conformational changes of the molecule in solution. nih.gov

Similarly, if N-isopropylidene-1-butanamine were used as a ligand to form a coordination complex with a metal center, and the resulting complex was chiral, CD spectroscopy could be employed to investigate the stereochemistry of the complex.

Chromatographic Techniques for Reaction Monitoring and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of reaction mixtures. thermoscientific.fr It separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For the analysis of the N-isopropylidene-1-butanamine synthesis, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The non-polar imine product, N-isopropylidene-1-butanamine, will be retained more strongly on the column than the more polar reactants, 1-butylamine and acetone. This allows for effective separation and quantification.

HPLC is particularly useful for:

Reaction Monitoring: By taking aliquots from the reaction mixture over time, the disappearance of the 1-butylamine peak and the appearance and growth of the N-isopropylidene-1-butanamine product peak can be tracked to determine the reaction kinetics and endpoint.

Purity Assessment: After synthesis and workup, HPLC provides a quantitative measure of the purity of the isolated N-isopropylidene-1-butanamine product. nih.gov

Purification: On a larger scale (preparative HPLC), the technique can be used to separate the desired imine product from unreacted starting materials and any byproducts.

While various derivatization reagents are often used to enhance the HPLC analysis of primary amines, monitoring the consumption of underivatized 1-butylamine is feasible with a suitable detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). thermoscientific.fr

Table 4: Illustrative HPLC Method Parameters for Reaction Monitoring

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | Allows for elution of polar reactants early and stronger retention of the less polar imine product. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV (e.g., 210 nm) or MS | UV detection at low wavelengths can see the reactants and product. MS detection provides higher specificity. |

| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Due to its inherent volatility, N-isopropylidene-1-butanamine is well-suited for GC analysis. This method allows for the effective separation of the imine from reactants, such as 1-butanamine, and other potential byproducts in a reaction mixture, providing critical data on purity and yield. acs.org The coupling of GC with a mass spectrometer (GC-MS) is frequently employed for the analysis of imines (Schiff bases), as it provides not only separation but also definitive structural identification based on mass-to-charge ratio and fragmentation patterns. researchgate.netatk.ac.idorientjchem.org

Detailed research into the gas chromatographic behavior of aliphatic amines and imines has led to the development of specialized methods to ensure reliable analysis. A significant challenge in the GC analysis of these compounds is their basic nature, which can lead to poor peak shape (tailing) and interaction with acidic sites on standard GC columns. To counter this, columns are often treated with a basic compound. One established method involves using a packed column, such as Chromosorb P coated with Ucon Lubricant LB-550-X, which has been alkalized with potassium hydroxide (B78521) (KOH) to improve chromatographic performance and achieve symmetric peaks. oup.com

For N-isopropylidene-1-butanamine, specific retention data is available, which is crucial for its identification in a chromatogram. The Kovats Retention Index (RI) is a standardized measure that helps in comparing retention times across different systems.

Table 1: Kovats Retention Index for N-Isopropylidene-1-butanamine

This table presents the experimentally determined Kovats retention index for N-isopropylidene-1-butanamine on a standard non-polar capillary column.

| Compound | Column Type | Active Phase | Kovats RI | Source |

| N-Isopropylidene-1-butanamine | Capillary | Methyl Silicone | 835 | NIST nist.gov |

The conditions under which GC analysis is performed are critical for achieving good separation and obtaining reproducible results. While specific conditions can be optimized for a particular analytical goal, typical parameters for the GC-MS analysis of Schiff bases provide a valuable reference.

Table 2: Illustrative GC-MS Parameters for Schiff Base Analysis

The following table details a set of instrumental conditions that are representative for the analysis of Schiff bases, such as verdantiol (B1683813) Schiff base, in the fragrance industry. orientjchem.org These parameters can be adapted for the analysis of N-isopropylidene-1-butanamine.

| Parameter | Specification |

| Instrument | Agilent 5975C series MSD |

| Column | Capillary, 5% Phenyl Methyl Siloxane |

| Length: 30 m | |

| Internal Diameter: 320 µm | |

| Film Thickness: 0.25 µm | |

| Carrier Gas | Helium |

| Injector Temperature | 100 °C |

| Injection Mode | Split (Ratio 80:1) |

| Oven Program | Initial Temp: 100°C (hold 5 min) |

| Ramp Rate: 15°C/min | |

| Final Temp: 250°C (hold 5 min) | |

| Total Run Time | 25 min |

Furthermore, derivatization is a common strategy in GC to enhance the volatility and thermal stability of analytes. In the context of the precursors to N-isopropylidene-1-butanamine, primary amines like 1-butanamine can be derivatized with reagents such as pentafluorobenzaldehyde (B1199891) to form stable imines that are readily analyzed by GC-MS. acs.org This underscores the suitability of the imine functional group for gas chromatographic methods.

Computational and Theoretical Studies on N Isopropylidene 1 Butanamine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental properties of molecules. For N-isopropylidene-1-butanamine, these methods can predict its geometry, electronic charge distribution, and orbital energies, which are key to its reactivity.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org DFT calculations are well-suited for studying the electronic structure of imine systems. For instance, DFT can be used to determine molecular descriptors for a series of amine nucleophiles to model trends in reactivity toward imine formation. acs.org

A general theoretical investigation on the reaction of primary amines with aldehydes using DFT reveals that the nucleophilic attack of the amine on the carbonyl group leads to the formation of a carbinolamine intermediate. researchgate.net Subsequent dehydration yields the imine. researchgate.net The electronic and steric effects of substituents on both the amine and aldehyde components significantly influence the reaction mechanism. researchgate.net DFT studies on N-heterocyclic imines (NHIs) have been employed to explore chemical bonding details, indicating the versatility of this method in understanding the electronic structure of diverse imine compounds. researchgate.net

The reactivity of imines is influenced by electronic and steric factors. Electron-donating groups on the nitrogen or the imine carbon can increase the electron density of the C=N bond, enhancing its reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. numberanalytics.com DFT calculations can quantify these effects through analysis of molecular orbitals and charge distributions.

A simplified DFT approach at the B3LYP/6-31G+(d,p) level of theory can be used to determine molecular descriptors for a series of amine nucleophiles, as shown in the table below, using acetaldehyde (B116499) as a model aldehyde. acs.org These descriptors can provide insights into the reactivity and thermodynamics of imine formation. acs.org

| Amine | Calculated Natural Charge on N (e) | ΔrG° (kcal/mol) | ΔG1* (kcal/mol) | ΔG2* (kcal/mol) |

| Hydrazine | -0.85 | -8.2 | 15.1 | 25.3 |

| Semicarbazide | -0.82 | -12.1 | 16.2 | 24.1 |

| Hydroxylamine | -0.63 | -14.5 | 18.5 | 21.9 |

| Data adapted from a study on a simplified DFT approach to model trends in amine reactivity toward imine formation. acs.org ΔrG° represents the Gibbs free energy for the overall reaction of imine formation from acetaldehyde and the given amine. ΔG1 and ΔG2* correspond to the Gibbs free energies for the formation and breakdown of the tetrahedral intermediate, respectively. acs.org* |

For higher accuracy in energetic calculations, high-level ab initio methods are employed. acs.org These methods, while computationally more demanding than DFT, provide more precise predictions of properties like enthalpies of formation (ΔfH°). acs.orgresearchgate.net The G2(MP2,SVP) level of theory, for example, has been used to study the reaction between methylamine (B109427) and formaldehyde (B43269) to form N-methylmethanimine. acs.org

Quantum-chemical ab initio calculations have been performed to determine the enthalpies of formation and hydrogenation of various aliphatic and aromatic imines. researchgate.net The G2MP2 procedure, a composite method, has been shown to be effective for this purpose. researchgate.net These calculations are crucial for establishing a thermochemical database for imine compounds.

The following table presents the standard enthalpies of formation (ΔfH°) at 298.15 K for a selection of imines, calculated using the G2MP2 ab initio method.

| Compound | Formula | ΔfH° (kJ/mol) |

| N-ethylidenemethylamine | C3H7N | 48.1 |

| N-propylidenemethylamine | C4H9N | 27.6 |

| N-isopropylidenemethylamine | C4H9N | 19.2 |

| N-ethylideneethylamine | C4H9N | 28.4 |

| Data from a study on ab initio calculations of the enthalpies of formation and hydrogenation of imines. researchgate.net |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanism of imine formation is crucial for controlling the synthesis of compounds like N-isopropylidene-1-butanamine. Computational methods allow for the detailed exploration of reaction pathways and the characterization of transition states.

The formation of an imine from an aldehyde or ketone and a primary amine proceeds through a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration. libretexts.org The free-energy surface of this reaction can be mapped out using computational methods, revealing the relative energies of reactants, intermediates, transition states, and products.

For instance, a study on the Ugi reaction, which involves an imine intermediate, provides a calculated energy profile for imine formation. researchgate.net The relative Gibbs free energies for each step of the reaction can be determined, offering a quantitative picture of the reaction pathway. researchgate.net Similarly, the Gibbs free energy profiles for imine cation generation have been studied in the context of B(C6F5)3 catalyzed imine reduction. researchgate.net

A representative energy profile for imine formation is shown below, indicating the relative Gibbs free energies at each stage.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Aldehyde + Amine) | 0.0 |

| Transition State 1 | +12.5 |

| Carbinolamine Intermediate | -5.0 |

| Transition State 2 | +20.0 |

| Products (Imine + Water) | -2.0 |

| This is a generalized and illustrative data set based on typical profiles found in the literature. Actual values would be specific to the reacting system and conditions. |

The solvent can have a significant impact on reaction mechanisms and energetics. mssm.eduacs.org Computational solvent models, both implicit (continuum models) and explicit (including individual solvent molecules), are used to account for these effects.

In the formation of imines, explicit water molecules have been shown to facilitate proton transfer steps, dramatically reducing the energy barriers. acs.org For the reaction between methylamine and formaldehyde, the inclusion of two water molecules in the calculation lowers the barrier for carbinolamine formation significantly. acs.org The solvent can also stabilize charged intermediates, such as zwitterions, which can alter the topology of the free energy surface. acs.org For example, the [2+2] cycloaddition between a ketene (B1206846) and an imine changes from a one-step process in the gas phase to a two-step process in an aqueous solvent due to the stabilization of a zwitterionic intermediate. acs.org A modified Born equation can be used to estimate the solvent effect on the complexation of imine and carboxyl ions, showing that polar solvents stabilize the ion-pair complex. mssm.edu

The choice of solvent can also influence the type of bond exchange in polyimine covalent adaptable networks (CANs), with different exchange kinetics observed in solvents like acetonitrile (B52724), chloroform, and DMSO. nih.gov

Theoretical Approaches to Kinetic and Thermodynamic Control

In many chemical reactions, including imine formation, a competition between kinetic and thermodynamic control can determine the product distribution. nih.govacs.org Computational studies can provide valuable insights into the factors that govern this selectivity.

The reaction of an aldehyde with a mixture of different types of primary amino groups can lead to a mixture of imines, oximes, and hydrazones. nih.gov In organic solvents, the imine derived from an aliphatic amine may be the kinetic product, forming faster, while the more stable oxime and hydrazone are the thermodynamic products. nih.gov The composition of dynamic covalent imine libraries can be modulated by external stimuli, and this can be studied to understand the interplay between kinetic and thermodynamic factors. acs.orgnih.gov For example, in the presence of a resorcinarene (B1253557) capsule, the formation of one imine might be kinetically favored, while another prevails at equilibrium. acs.orgnih.gov

The reaction of N-triphenylmethyl-5-oxazolidinone with Sc3N@C80 results in the formation of a kinetic and a thermodynamically more stable monoadduct, which can be rationalized by considering the relative stabilities of the products and the activation energies for their formation. researchgate.net Computational modeling can be employed to calculate the energies of the transition states leading to the different products, thereby predicting the kinetic product, as well as the relative energies of the final products to predict the thermodynamic outcome.

Prediction of pH-Rate Profiles and Equilibrium Constants

The hydrolysis of imines, such as N-isopropylidene-1-butanamine, is a reaction of significant interest, and its rate is notably influenced by the pH of the medium. Computational studies can model this pH dependence, providing a theoretical pH-rate profile. This profile typically illustrates that the hydrolysis rate is slow at very high and very low pH values and reaches a maximum at a moderately acidic pH. masterorganicchemistry.com

The general mechanism for the acid-catalyzed hydrolysis of an imine involves the protonation of the imine nitrogen, which enhances the electrophilicity of the carbon atom of the C=N bond. chemistrysteps.commasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to the formation of a carbinolamine intermediate. youtube.combyjus.com Subsequent proton transfer and elimination of the amine result in the formation of the corresponding ketone (acetone) and amine (1-butylamine). chemistrysteps.comyoutube.com At neutral pH, the rate-determining step is often the dehydration of the carbinolamine, while in acidic conditions, the attack of water on the protonated imine can be rate-limiting. masterorganicchemistry.com The maximal rate is typically observed around a pH of 4. masterorganicchemistry.com

Below is an illustrative table representing a hypothetical pH-rate profile for the hydrolysis of N-isopropylidene-1-butanamine, based on general observations for imine hydrolysis.

Hypothetical pH-Rate Profile for the Hydrolysis of N-Isopropylidene-1-butanamine

| pH | Relative Rate Constant (k_rel) |

| 1 | 10 |

| 2 | 50 |

| 3 | 200 |

| 4 | 500 |

| 5 | 250 |

| 6 | 80 |

| 7 | 20 |

| 8 | 5 |

| 9 | 1 |

| 10 | <1 |

| 11 | <1 |

| 12 | <1 |

| 13 | <1 |

| 14 | <1 |

Note: This table is a generalized representation and the actual values for N-isopropylidene-1-butanamine may vary.

Predicted Equilibrium and Physical Properties

| Property | Predicted Value/Comment |

| pKa (conjugate acid) | Estimated to be around 10-11, based on the pKa of n-butylamine. |

| Hydrolysis Equilibrium | Favors the ketone and amine products in the presence of excess water. |

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and flexibility of N-isopropylidene-1-butanamine are determined by rotations around its single bonds. Conformational analysis involves identifying the stable conformers and the energy barriers between them. The key rotatable bonds in this molecule are the C-N single bond and the C-C bonds within the n-butyl group.

Rotation around the C2-C3 bond of the n-butyl group leads to different staggered and eclipsed conformations, similar to those observed for n-butane. chemistrysteps.com These include anti and gauche conformers, with the anti-conformer generally being the most stable due to minimized steric hindrance. chemistrysteps.com

Furthermore, the C=N double bond introduces the possibility of stereoisomerism. In the case of N-isopropylidene-1-butanamine, since the isopropylidene group has two identical methyl groups attached to the carbon, E/Z isomerism around the C=N bond is not possible. However, the spatial arrangement of the n-butyl group relative to the isopropylidene group can still be influenced by steric interactions, favoring certain conformations.

Computational methods can be used to calculate the relative energies of different conformers and the rotational energy barriers. These calculations help in understanding the preferred shapes of the molecule and how its conformation might influence its reactivity. For instance, the accessibility of the lone pair of electrons on the nitrogen atom can be affected by the conformation of the n-butyl group.

Below is a table illustrating a hypothetical conformational analysis of the C2-C3 bond rotation in the n-butyl chain of N-isopropylidene-1-butanamine.

Hypothetical Conformational Analysis of N-Isopropylidene-1-butanamine

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed | 5.0 |

| 60° | Gauche | 0.9 |

| 120° | Eclipsed | 3.5 |

| 180° | Anti | 0 |

Note: These values are illustrative and based on the general principles of conformational analysis of alkanes. Actual values for N-isopropylidene-1-butanamine would require specific computational studies.

The stereochemical outcome of reactions involving N-isopropylidene-1-butanamine, for example, in asymmetric synthesis, would be influenced by its conformational preferences. The approach of a reagent to the imine would be directed by the steric bulk of the n-butyl and isopropylidene groups, a factor that can be modeled and predicted using computational chemistry. beilstein-journals.org

Applications and Research Trajectories of N Isopropylidene 1 Butanamine in Synthetic Chemistry

Role as a Versatile Synthetic Intermediate and Building Block

Imines, also known as Schiff bases, are a cornerstone of synthetic chemistry due to their dual nature as both electrophiles and nucleophiles. nih.gov N-isopropylidene-1-butanamine, as a representative imine, serves as a versatile building block for the construction of more complex nitrogen-containing molecules. researchgate.netenamine.net The carbon-nitrogen double bond in N-isopropylidene-1-butanamine is a key functional group that can undergo a variety of transformations, including reduction to amines, addition of nucleophiles, and cycloaddition reactions. nih.gov

These reactions allow for the introduction of nitrogen into organic frameworks, a critical step in the synthesis of many pharmaceuticals, agrochemicals, and functional materials. scirp.org For instance, the reduction of the imine functionality leads to the formation of secondary amines, which are prevalent in numerous biologically active compounds. Furthermore, the electrophilic carbon atom of the imine is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents and enolates, in reactions like the Mannich reaction to form β-amino carbonyl compounds. nih.gov These products are valuable intermediates for the synthesis of various natural products and pharmaceuticals. nih.gov

The versatility of N-isopropylidene-1-butanamine as a building block is further demonstrated by its participation in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, and imines are frequently employed as key components in these reactions. nih.gov The ability of N-isopropylidene-1-butanamine to act as an electrophile in such reactions opens up avenues for the rapid generation of diverse molecular scaffolds. nih.gov

Below is a table summarizing the role of imines, such as N-isopropylidene-1-butanamine, as versatile synthetic intermediates.

| Reaction Type | Product Class | Significance |

| Reduction | Secondary Amines | Precursors to biologically active molecules |

| Nucleophilic Addition (e.g., Mannich) | β-Amino Carbonyl Compounds | Intermediates for natural products and pharmaceuticals nih.gov |

| Cycloaddition | Nitrogen-containing Heterocycles | Core structures in many bioactive compounds |

| Multicomponent Reactions | Diverse Molecular Scaffolds | Efficient and atom-economical synthesis nih.gov |

Strategies for Enantioselective and Diastereoselective Transformations via Imine Intermediates

The synthesis of chiral amines and their derivatives is of paramount importance in medicinal chemistry and materials science. Imines like N-isopropylidene-1-butanamine are excellent precursors for stereoselective transformations to produce enantioenriched products. acs.org Strategies to achieve enantioselectivity and diastereoselectivity often involve the use of chiral catalysts or chiral auxiliaries that can effectively control the stereochemical outcome of reactions involving the imine. acs.org

One common approach is the asymmetric hydrogenation of the C=N bond. researchgate.net This can be achieved using chiral metal catalysts, often based on iridium or rhodium complexed with chiral ligands. researchgate.net These catalysts create a chiral environment around the imine, favoring the addition of hydrogen from one face of the double bond over the other, leading to the formation of one enantiomer of the corresponding amine in excess.

Another powerful strategy is the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary on the nitrogen atom. acs.org The chiral auxiliary directs the incoming nucleophile to a specific face of the imine, resulting in a high degree of diastereoselectivity. acs.org The auxiliary can then be removed to yield the desired chiral amine. For example, the addition of allylic organometallic reagents to chiral imino alcohols can proceed with high diastereoselectivity. acs.org

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective transformation of imines. rsc.org Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts, activating the imine towards nucleophilic attack and creating a chiral ion pair that directs the stereochemical outcome of the reaction. rsc.org This has been successfully applied in enantioselective Mannich reactions and Strecker reactions involving N-carbamoyl imines. rsc.org

The following table outlines key strategies for stereoselective transformations involving imine intermediates.

| Strategy | Type of Selectivity | Key Features |

| Asymmetric Hydrogenation | Enantioselective | Utilizes chiral metal catalysts (e.g., Ir, Rh) with chiral ligands researchgate.net |

| Chiral Auxiliaries | Diastereoselective | A chiral group on the nitrogen directs nucleophilic attack acs.org |

| Organocatalysis | Enantioselective | Employs small chiral organic molecules (e.g., chiral phosphoric acids) as catalysts rsc.org |

| Radical Cyclization | Diastereoselective | Intramolecular cyclization of imines with olefins can be highly diastereoselective nih.gov |

Design and Application of Catalytic Systems Utilizing Imine Derivatives as Ligands or Substrates

Imine derivatives, including N-isopropylidene-1-butanamine, play a dual role in catalysis, acting as both substrates for catalytic reactions and as ligands in the design of catalytic systems. rsc.orgnih.gov

As substrates, imines are readily transformed through various catalytic processes. rsc.orgrsc.org Catalytic hydrogenation of imines to produce amines is a fundamental transformation, with catalysts ranging from precious metals to more abundant main group metals being developed. rsc.orgnih.gov Hydroboration of imines, another important reduction method, can also be catalyzed by a variety of metal and non-metal systems. rsc.orgrsc.org Recent advancements have focused on developing catalysts based on earth-abundant metals and exploring milder reaction conditions. rsc.org Furthermore, short-chain dehydrogenases/reductases (SDRs) have shown promise in the biocatalytic reduction of a broad range of imines. nih.gov

As ligands, the nitrogen atom of the imine can coordinate to a metal center, influencing the catalytic activity and selectivity of the resulting complex. rsc.org Pincer ligands incorporating imine functionalities have been used to enhance the reactivity of ruthenium complexes in the dehydrogenative coupling of amines to form imines. researchgate.net The electronic and steric properties of the imine ligand can be tuned to optimize the performance of the catalyst for specific applications.

The table below summarizes the dual role of imine derivatives in catalysis.

| Role in Catalysis | Catalytic Transformation | Catalyst Type |

| Substrate | Hydrogenation | Precious metals (Ru, Rh), base metals, main group metals rsc.orgrsc.orgnih.gov |

| Hydroboration | Precious metals, base metals, main group catalysts rsc.orgrsc.org | |

| Biocatalytic Reduction | Short-chain dehydrogenases/reductases (SDRs) nih.gov | |

| Ligand | Dehydrogenative Coupling of Amines | Ruthenium pincer complexes researchgate.net |

| Various C-C and C-N bond forming reactions | Transition metal complexes |

Integration within Dynamic Covalent Chemistry (DCC) for Adaptive Systems

The reversible formation of the imine bond makes N-isopropylidene-1-butanamine an ideal component for dynamic covalent chemistry (DCC). encyclopedia.pubacs.org DCC utilizes reversible reactions to create libraries of interconverting molecules that can adapt their composition in response to external stimuli. nih.gov This adaptive behavior is at the heart of creating "smart" materials and systems.

The imine bond can undergo both dissociative (hydrolysis) and associative (transimination and imine metathesis) exchange reactions. encyclopedia.pubacs.org This dynamic nature allows for the creation of covalent adaptable networks (CANs), also known as vitrimers, which are polymers that can be reprocessed and reshaped. encyclopedia.pubnih.gov The exchange reactions within the polymer network allow the material to relax stress and flow at elevated temperatures without losing its network integrity. nih.gov

In the context of N-isopropylidene-1-butanamine, it can be incorporated into such networks, where the reversible imine linkage provides the dynamic character. The properties of these adaptive systems can be tuned by altering the structure of the amine and carbonyl precursors. acs.org For example, the solubility and particle size of polyimine networks can be controlled by adjusting the cross-linking density and the chemical composition of the monomers. acs.org

Furthermore, the dynamic nature of imine formation can be harnessed in self-healing materials and for the development of complex, self-organizing systems. encyclopedia.pubacs.org The ability of a dynamic covalent library of imines to reorganize its constituents in response to environmental changes opens up possibilities for creating responsive chemical systems with emergent properties. acs.orgnih.gov

The table below highlights the key aspects of imine integration in dynamic covalent chemistry.

| DCC Application | Key Principle | Potential Outcome |

| Covalent Adaptable Networks (CANs) | Reversible imine exchange (transimination, metathesis) encyclopedia.pubnih.gov | Reprocessable and self-healing materials |

| Dynamic Combinatorial Libraries (DCLs) | Reversible imine formation and hydrolysis nih.gov | Adaptive chemical systems that respond to stimuli |

| Supramolecular Assembly | Self-organization driven by reversible covalent and non-covalent interactions acs.org | Emergence of complex structures and functions |

Principles of Green Chemistry in the Synthesis and Application of Imine Compounds

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the synthesis and application of imines like N-isopropylidene-1-butanamine are no exception. researchgate.netacs.org The traditional condensation reaction to form imines often requires the removal of water, sometimes using stoichiometric drying agents or azeotropic distillation, which can be energy-intensive and generate waste. acs.org

Modern approaches to imine synthesis focus on more environmentally benign methods. rsc.orgchemistryviews.org These include:

Solvent-free reactions: Conducting the reaction in the absence of a solvent minimizes waste and simplifies purification. researchgate.net

Use of greener solvents: When a solvent is necessary, water or supercritical carbon dioxide are explored as environmentally friendly alternatives to hazardous organic solvents. acs.orgchemistryviews.org

Catalytic methods: The use of catalysts, including heterogeneous catalysts, can improve reaction efficiency and allow for milder reaction conditions. researchgate.netacs.org For example, silica (B1680970) has been used as a catalyst for imine synthesis. acs.org

Alternative energy sources: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom economy: Direct synthesis of imines from the oxidative coupling of amines is being investigated as it can avoid the separate synthesis of the aldehyde starting material. rsc.orgresearchgate.net

The application of green chemistry principles extends to the use of imines in synthesis. The development of catalytic reactions that proceed with high atom economy and minimize the use of protecting groups is a key focus. nih.gov Multicomponent reactions involving imines are inherently green as they combine several synthetic steps into one, reducing waste and saving time and resources. nih.gov

The following table summarizes the application of green chemistry principles to imine synthesis.

| Green Chemistry Principle | Application in Imine Synthesis |

| Prevention of Waste | Solvent-free reactions, catalytic methods researchgate.net |

| Safer Solvents and Auxiliaries | Use of water or supercritical CO2 as solvents acs.orgchemistryviews.org |

| Design for Energy Efficiency | Microwave-assisted synthesis researchgate.net |

| Use of Catalysis | Heterogeneous catalysts (e.g., silica), transition metal catalysis acs.orgresearchgate.net |

| Atom Economy | Direct synthesis from amines, multicomponent reactions nih.govrsc.org |

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Butanamine, N-isopropylidene?

The synthesis of N-isopropylidene derivatives of 1-butanamine typically involves condensation reactions between primary amines and ketones or aldehydes. For example, analogous compounds like N-(2-methylbutylidene)-1-butanamine are synthesized via Schiff base formation, using anhydrous conditions and catalysts like acetic acid . Post-synthesis purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What key spectroscopic and thermophysical data are critical for characterizing this compound?

Essential data include:

- NMR : Peaks for the imine (C=N) proton (~δ 8.1–8.5 ppm) and alkyl groups (δ 0.8–1.5 ppm for methyl/methylene) .

- IR : Stretching frequencies for C=N (~1640–1690 cm⁻¹) and N-H (if protonated, ~3300 cm⁻¹) .

- Thermophysical : Boiling point, vapor pressure, and enthalpy of vaporization (ΔvapH) can be extrapolated from NIST databases for related amines (e.g., 1-butanamine: Tboil = 77–78°C, ΔvapH = 34.1 kJ/mol) .

Q. How can researchers validate the purity of this compound for experimental use?